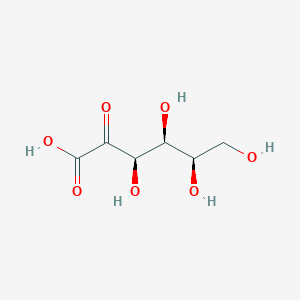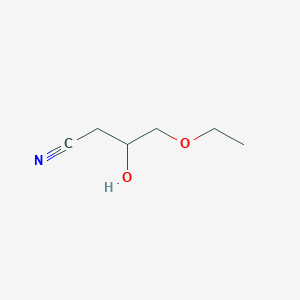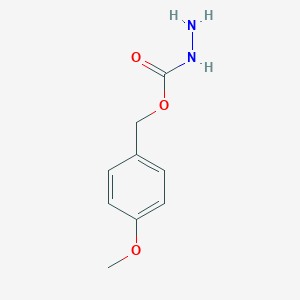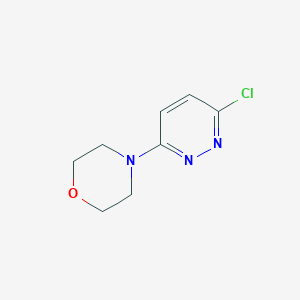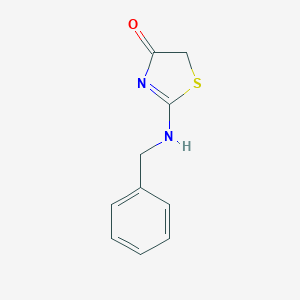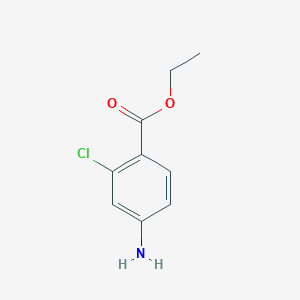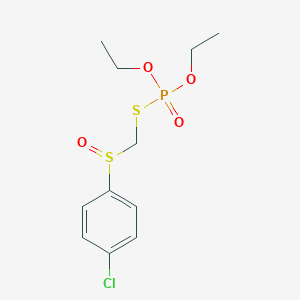
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene, also known as CPSES, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that is essential for the proper functioning of the nervous system in insects, fungi, and plants. Inhibition of AChE activity leads to the accumulation of acetylcholine, which can cause paralysis and death in insects and disrupt the growth and development of fungi and plants.
Biochemical and Physiological Effects:
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have minimal toxicity to mammals, birds, and fish, making it a potentially safe alternative to traditional pesticides. However, studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can affect the growth and development of some non-target organisms, such as earthworms and beneficial insects. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have phytotoxic effects on some crop species, such as rice and soybeans.
Advantages and Limitations for Lab Experiments
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene also exhibits strong insecticidal, fungicidal, and herbicidal activity, making it a useful tool for studying the effects of pesticides on non-target organisms and the environment. However, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has some limitations for use in lab experiments. Its phytotoxic effects on some crop species may limit its use in studies involving these crops. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene. One area of interest is the development of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene-based formulations for use as insecticides, fungicides, and herbicides. Another area of interest is the investigation of the potential use of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene as a tool for studying the effects of pesticides on non-target organisms and the environment. Finally, further research is needed to fully understand the mechanism of action of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene and its potential impact on non-target organisms and the environment.
Synthesis Methods
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with diethoxyphosphoryl chloride to form 4-chlorobenzaldehyde diethyl phosphorochloridate. This intermediate is then reacted with sodium sulfide to form 4-chlorobenzaldehyde diethyl phosphorosulfide. Finally, the addition of hydrogen peroxide and sodium hydroxide to this intermediate results in the formation of 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene.
Scientific Research Applications
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been investigated for its potential use as an insecticide, fungicide, and herbicide. Studies have shown that 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene exhibits strong insecticidal activity against various insect species, including the cotton bollworm and the diamondback moth. 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has also been found to have antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. In addition, 1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene has been shown to have herbicidal activity against several weed species, including barnyardgrass and redroot pigweed.
properties
CAS RN |
16662-86-5 |
|---|---|
Product Name |
1-Chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
Molecular Formula |
C11H16ClO4PS2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfinyl)benzene |
InChI |
InChI=1S/C11H16ClO4PS2/c1-3-15-17(13,16-4-2)18-9-19(14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
XQKGIZXBDUMZBY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










